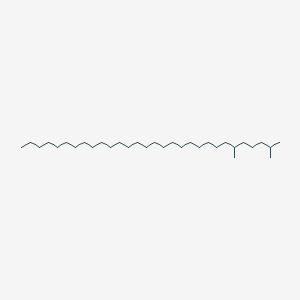
2,6-Dimethyltriacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyltriacontane is a hydrocarbon compound with the molecular formula C₃₂H₆₆. It is a branched alkane, specifically a derivative of triacontane, characterized by the presence of two methyl groups at the 2nd and 6th positions of the carbon chain. This compound is notable for its high molecular weight and its presence in various natural sources, including plant waxes and insect cuticles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyltriacontane typically involves the alkylation of triacontane. One common method is the Friedel-Crafts alkylation, where triacontane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of advanced techniques such as gas chromatography for purification. The large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and high throughput .
化学反応の分析
Types of Reactions: 2,6-Dimethyltriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Although already fully saturated, it can participate in hydrogenation reactions to remove any impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products:
Oxidation: Formation of 2,6-dimethyltriacontanol or 2,6-dimethyltriacontanoic acid.
Reduction: No significant change as it is already a saturated hydrocarbon.
Substitution: Formation of 2,6-dichlorotriacontane or 2,6-dibromotriacontane.
科学的研究の応用
2,6-Dimethyltriacontane has several applications in scientific research:
作用機序
The mechanism of action of 2,6-Dimethyltriacontane is primarily physical rather than chemical. In biological systems, it acts as a barrier to water loss and provides structural integrity to the cuticles of insects. Its hydrophobic nature allows it to interact with lipid membranes, enhancing their stability and function . In industrial applications, it serves as a lubricant by reducing friction between surfaces .
類似化合物との比較
Triacontane (C₃₀H₆₂): A straight-chain alkane with similar physical properties but lacks the branching seen in 2,6-Dimethyltriacontane.
2-Methyltriacontane (C₃₁H₆₄): Another branched alkane with a single methyl group, offering different chemical reactivity and physical properties.
Hexatriacontane (C₃₆H₇₄): A longer chain alkane with higher melting and boiling points.
Uniqueness: this compound’s unique structure, with two methyl branches, provides it with distinct physical properties such as lower melting point and increased solubility in organic solvents compared to its straight-chain counterparts. This branching also influences its reactivity, making it more resistant to oxidation and other chemical transformations .
特性
CAS番号 |
111024-87-4 |
|---|---|
分子式 |
C32H66 |
分子量 |
450.9 g/mol |
IUPAC名 |
2,6-dimethyltriacontane |
InChI |
InChI=1S/C32H66/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-32(4)30-27-28-31(2)3/h31-32H,5-30H2,1-4H3 |
InChIキー |
VFHOLBVXTLSBSF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)
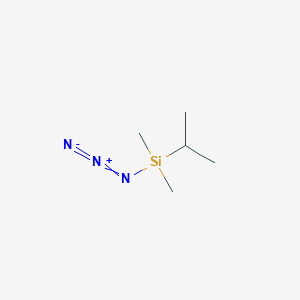

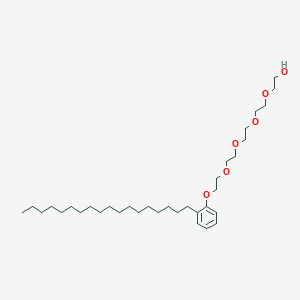
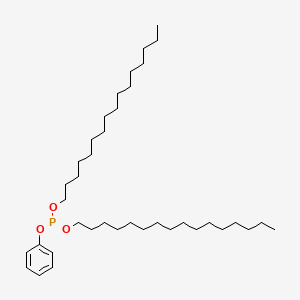
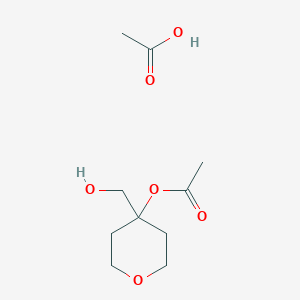
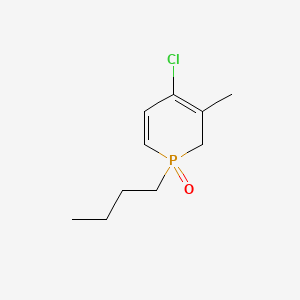
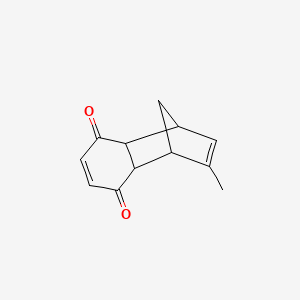
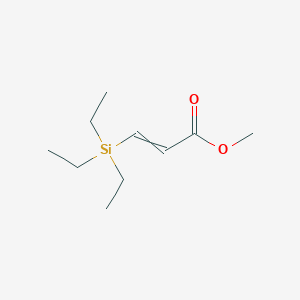
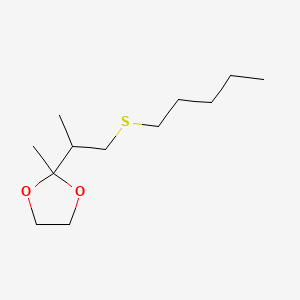
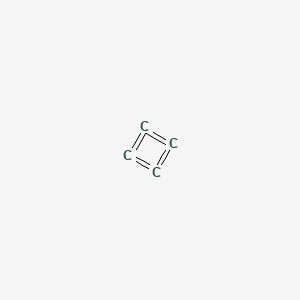
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)
![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
